molecular formula C10H17F3N4 B11732242 [2-(dimethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(dimethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Katalognummer: B11732242
Molekulargewicht: 250.26 g/mol
InChI-Schlüssel: BNZYEMWBMLSXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is an organic compound that features a dimethylaminoethyl group attached to a pyrazole ring substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction of the pyrazole ring or the trifluoromethyl group can be achieved under specific conditions, although these reactions are less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Alkyl halides or sulfonates in the presence of a base are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine serves as a versatile building block for the construction of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism by which 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(dimethylamino)ethylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

    2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: Substituted with a chloromethyl group, leading to distinct chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from similar compounds and make it a valuable entity in various research and industrial applications.

Eigenschaften

Molekularformel

C10H17F3N4

Molekulargewicht

250.26 g/mol

IUPAC-Name

N',N'-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C10H17F3N4/c1-16(2)5-4-14-6-8-7-17(3)15-9(8)10(11,12)13/h7,14H,4-6H2,1-3H3

InChI-Schlüssel

BNZYEMWBMLSXRO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.